Phenyl(trivinyl)stannane
Description
Properties
CAS No. |
21572-26-9 |
|---|---|
Molecular Formula |
C12H14Sn |
Molecular Weight |
276.95 g/mol |
IUPAC Name |
tris(ethenyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C2H3.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H,2H2; |
InChI Key |
QFFPDACBFGDFBS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Sn](C=C)(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Trivinyl Stannane and Analogous Trivinylorganostannanes
Classical Approaches to Vinylstannane Synthesis
The traditional synthesis of vinylstannanes often relies on the reaction of organotin halides with pre-formed vinyl-organometallic reagents, such as Grignard reagents or organolithium species. These methods are foundational in organometallic chemistry and offer straightforward routes to the desired compounds.
Grignard Reagent Mediated Organostannane Formation
Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for the formation of carbon-carbon and carbon-heteroatom bonds. geeksforgeeks.orgorganic-chemistry.org Their application in the synthesis of trivinylorganostannanes involves the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with an appropriate organotin halide. For the synthesis of a generic trivinylorganostannane, three equivalents of the vinyl Grignard reagent would be reacted with an organotin trihalide.
The general reaction is as follows: R-SnX3 + 3 CH2=CH-MgX' → R-Sn(CH=CH2)3 + 3 MgXX'
In the specific case of phenyl(trivinyl)stannane, the synthesis would commence with phenyltin trichloride (B1173362) and vinylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the formation and stability of the Grignard reagent. geeksforgeeks.orgumkc.edu The high reactivity of the Grignard reagent facilitates the displacement of the halide ions on the tin atom by the vinyl groups.
While effective, this method can sometimes be complicated by side reactions, and careful control of stoichiometry and reaction conditions is necessary to achieve high yields of the desired trivinyl product.
Utilization of Organolithium and Organosodium/Potassium Species
Organolithium reagents are another class of highly reactive organometallic compounds used in the synthesis of organostannanes. libretexts.orgmt.com Vinyllithium (B1195746), in particular, can be used as a potent vinylating agent. The synthesis of organolithium reagents often involves the reaction of an organic halide with lithium metal. libretexts.org
The synthesis of trivinylorganostannanes using vinyllithium would follow a similar pathway to the Grignard method, where an organotin halide is treated with a stoichiometric amount of vinyllithium.
R-SnX3 + 3 CH2=CH-Li → R-Sn(CH=CH2)3 + 3 LiX
Organolithium reagents are generally more reactive than their Grignard counterparts, which can be both an advantage and a disadvantage. libretexts.org The increased reactivity can lead to higher yields and faster reaction times but may also result in reduced selectivity and the formation of undesired byproducts if not handled with care. The reactions are typically performed in ethereal or hydrocarbon solvents at low temperatures to control reactivity. psu.edu The use of organosodium and organopotassium species is less common due to their even higher reactivity and associated handling difficulties.
Catalytic Hydrostannylation of Alkynes for Vinylstannane Generation
Catalytic hydrostannylation, the addition of a tin hydride (Sn-H) across a carbon-carbon triple bond, has emerged as a powerful and atom-economical method for the synthesis of vinylstannanes. wikipedia.orgkaust.edu.sa This approach offers significant advantages in terms of efficiency, selectivity, and functional group tolerance. The hydrostannylation of acetylene (B1199291) gas is a direct route to installing vinyl groups onto a tin center, making it highly relevant for the synthesis of trivinylorganostannanes. rsc.orgnih.gov
The general reaction for the formation of a trivinylstannane via hydrostannylation of acetylene is: R-SnH3 + 3 HC≡CH → R-Sn(CH=CH2)3
However, the use of organotin trihydrides can be challenging. A more common approach involves the hydrostannylation of an alkyne with a more stable organotin hydride, such as tributyltin hydride, followed by further synthetic manipulations if necessary. For the direct synthesis of trivinylstannanes, the hydrostannylation of acetylene with a suitable tin hydride precursor is key.
Transition Metal-Catalyzed Hydrostannation (e.g., Palladium, Copper)
A variety of transition metals catalyze the hydrostannylation of alkynes, with palladium complexes being the most extensively studied. wikipedia.orgqub.ac.uk Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation. wikipedia.org The mechanism is believed to involve the oxidative addition of the tin hydride to the palladium(0) center, followed by insertion of the alkyne and reductive elimination to yield the vinylstannane.
Recent research has also highlighted the efficacy of copper-based catalysts. Cooperative heterobimetallic systems, such as (NHC)Cu-[MCO] catalysts, have been shown to facilitate the hydrostannylation of terminal alkynes under mild conditions. nsf.govnih.govacs.org These systems can offer divergent regioselectivity, allowing for the controlled synthesis of either α- or (E)-β-vinylstannanes depending on the metallic pairing (e.g., Cu/Fe vs. Cu/Mn). nsf.govnih.gov
The choice of catalyst and ligands is crucial in controlling the outcome of the reaction, as summarized in the table below.
| Catalyst System | Alkyne Type | Major Product | Reference |
| PtCl2/XPhos | Terminal Alkynes | β-(E)-vinylstannane | bohrium.com |
| MeIMesCu-FeCp(CO)2 | Aliphatic Alkynes | α-vinylstannane | nsf.govsciengine.com |
| IMesCu-Mn(CO)5 | Alkyl-substituted Alkynes | (E)-β-vinylstannane | nsf.govnih.gov |
| Cobalt/L2 | Terminal Alkynes | α-vinylstannane | sciengine.com |
Main Group Metal Catalysis in Hydrostannylation (e.g., Magnesium)
While transition metals have dominated the field of catalytic hydrostannylation, recent advancements have demonstrated the potential of main group metals as effective catalysts. kaust.edu.saorganic-chemistry.org Specifically, magnesium-based catalysts have been shown to promote the regio- and stereoselective hydrostannylation of both internal and terminal alkynes. organic-chemistry.orgorganic-chemistry.org
The use of readily available and inexpensive magnesium catalysts, such as dibutylmagnesium (B73119) (MgBu2), offers a sustainable alternative to precious transition metals. kaust.edu.sakaust.edu.sa These reactions often proceed with excellent yields and selectivities, providing a valuable tool for the synthesis of vinylstannanes. organic-chemistry.orgorganic-chemistry.org
Stereochemical and Regiochemical Control in Hydrostannylation Pathways
A significant advantage of catalytic hydrostannylation is the ability to control the stereochemistry and regiochemistry of the resulting vinylstannane. qub.ac.uk The outcome of the reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions.
Regioselectivity: The addition of the stannyl (B1234572) group can occur at either the terminal (α-position) or internal (β-position) carbon of a terminal alkyne. For instance, certain cobalt-catalyzed systems exhibit high α-selectivity, while some heterobimetallic copper systems can be tuned to favor either the α- or β-product. nsf.govsciengine.com
Stereoselectivity: The hydrostannylation of alkynes can proceed via either syn- or anti-addition of the tin hydride, leading to the formation of (E)- or (Z)-vinylstannanes, respectively. Transition metal-catalyzed reactions, particularly with palladium, typically proceed via syn-addition, resulting in the (E)-isomer. nsf.govnih.gov In contrast, radical-mediated hydrostannylations often yield a mixture of (E)- and (Z)-isomers. researchgate.net Magnesium-catalyzed hydrostannylation of internal alkynes has been reported to yield the (Z)-vinylstannane as the major product via trans-hydrostannylation. kaust.edu.sa
This high degree of control allows for the targeted synthesis of specific vinylstannane isomers, which is crucial for their application in subsequent stereospecific reactions.
Radical-Mediated Stannylation Approaches to Vinyl-Tin Bond Formation
Radical reactions represent a foundational approach for the formation of vinyl-tin bonds. thieme-connect.de The majority of these methods are based on the use of organotin hydrides, such as tributyltin hydride or triphenyltin (B1233371) hydride, as the tin source and radical chain carrier. thieme-connect.deucl.ac.uk The general mechanism involves the homolytic cleavage of the tin-hydrogen bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures or via UV irradiation, to generate a triorganostannyl radical (R₃Sn•). ucl.ac.ukbeilstein-journals.org
This stannyl radical can then participate in several types of reactions to form a vinylstannane:
Addition to Alkynes: The triorganostannyl radical adds across a carbon-carbon triple bond of an alkyne. The resulting vinyl radical then abstracts a hydrogen atom from the tin hydride, propagating the radical chain and yielding the vinylstannane product. ucl.ac.uk
Substitution of Vinyl Halides: While less common for direct vinylation, radical substitution pathways can be employed. oup.com
Desulfonylative Stannylation: Vinylsulfones can serve as precursors to vinylstannanes. In a process known as desulfonylative stannylation, treatment of a vinylsulfone with a tin hydride and a radical initiator leads to the formation of the corresponding vinylstannane. cdnsciencepub.com
The reactivity of tin hydrides in these radical processes is well-established, with the rate of reaction for alkyl radicals with tributyltin hydride being approximately 2 x 10⁶ dm³ mol⁻¹ s⁻¹. ucl.ac.uk Modern developments aim to find alternatives to tin hydrides due to their toxicity, with reagents based on silanes and germanes being explored. thieme-connect.de However, the radical-mediated hydrostannation of alkynes remains a direct and studied method for creating vinyl-tin linkages. iupac.org
Novel Synthetic Strategies for Vinylstannane Scaffolds
The development of novel synthetic scaffolds is a continuing focus in medicinal chemistry and materials science. lifechemicals.comresearchgate.net In the context of organotin chemistry, new strategies are sought to create vinylstannane scaffolds with greater efficiency, atom economy, and structural diversity. semanticscholar.orgrsc.org These efforts often involve tandem reactions where multiple bond-forming events occur in a single operation, rapidly building molecular complexity. researchgate.netsemanticscholar.org For instance, a tandem Stille coupling followed by an oxa-6π electrocyclization has been used to generate complex 2H-pyran scaffolds from vinylstannane precursors. semanticscholar.org The design of such innovative routes is crucial for accessing complex molecular architectures for various applications. montclair.edu
A highly practical and efficient one-pot procedure for synthesizing vinylstannanes from ketones has been developed, offering a significant improvement over traditional multi-step methods. organic-chemistry.orgacs.orgacs.org This protocol involves the treatment of a ketone with a stannyllithium reagent, such as tributylstannyllithium (Bu₃SnLi), followed by the addition of methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et₃N) to the intermediate alkoxide. nih.gov This sequence induces an anti-E2 elimination to form the vinylstannane. thieme-connect.de
The method is particularly effective for cyclic ketones, providing good to excellent yields. acs.orgacs.org An advantage of this approach is that the reagents are inexpensive and readily available, and the procedure is operationally straightforward. organic-chemistry.orgacs.org For cases where unreacted tributyltin hydride (Bu₃SnH) remains as an impurity, a simple purification step involving catalytic AIBN in chloroform (B151607) can be employed to remove it. acs.orgnih.gov
The reaction generally favors the formation of the less-substituted vinylstannane regioisomer when unsymmetrical ketones are used. acs.org This methodology has been shown to be applicable on a multigram scale. acs.org
Table 1: One-Pot Synthesis of Vinylstannanes from Various Ketones
Data sourced from Chong et al. (2007). acs.orgacs.org
Stannylative substitution reactions provide another key avenue to vinylstannanes and their analogs. These reactions typically involve the cross-coupling of an organotin nucleophile with a vinyl electrophile (or vice versa). Electrophilic substitution on vinylstannanes, such as protodestannylation, has been shown to proceed with retention of configuration at the vinyl carbon. cuny.edu
Recent advances have focused on improving the generation and reactivity of the organotin nucleophiles. rsc.orgresearchgate.net
Stannyllithium Reagents (R₃SnLi): These have been traditionally used but can have limitations. Improved methods for their preparation, for example, using naphthalene (B1677914) as a catalyst, have enhanced their efficiency and stability, facilitating their use in the stannylative substitution of aryl halides. rsc.orgresearchgate.net
Stannylpotassium Reagents (R₃SnK): A novel method involves generating stannylpotassium reagents by reacting a silylstannane with potassium tert-butoxide (t-BuOK). rsc.orgresearchgate.net These reagents exhibit greater ionic character and superior nucleophilicity compared to their lithium counterparts, allowing for the efficient stannylative substitution of less reactive chlorides and sterically hindered aryl iodides under transition-metal-free conditions. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are also central to this area. For instance, aroyl chlorides can be coupled with aryl stannanes in the presence of a palladium catalyst to form ketones. researchgate.net Furthermore, heterobimetallic copper-based catalysts have been developed for the hydrostannylation of terminal alkynes, where the choice of the second metal (e.g., Fe vs. Mn) can control the regioselectivity to produce either α- or (E)-β-vinylstannanes. researchgate.netorganic-chemistry.org These catalytic methods are often amenable to gram-scale synthesis. researchgate.net
Table 2: Comparison of Stannyl Anion Reagents in Substitution Reactions
Data sourced from recent studies on stannyl anions. rsc.orgresearchgate.netresearchgate.net
Considerations for Scalable and Sustainable Synthesis of this compound
The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of its scalability and sustainability. rsc.orgresearchgate.net For a compound like this compound, this involves addressing the environmental impact, safety, and economic viability of the entire process. rsc.org
Key considerations for a green and scalable synthesis include:
Solvent Choice: Utilizing safer, greener solvents such as water or deep eutectic solvents, or avoiding bulk solvents altogether, can significantly reduce the environmental footprint. rsc.orgmdpi.com
Energy Efficiency: Employing methods that reduce energy input, such as microwave-assisted or ultrasound-assisted reactions, can make the process more sustainable. mdpi.com These techniques often lead to shorter reaction times and higher yields. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot and tandem reactions are inherently more atom-economical. thieme-connect.de
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric ones. Base-catalyzed reactions or processes using transition metal catalysts are examples. organic-chemistry.orgrsc.org
Flow Chemistry: Continuous flow processes offer significant advantages for scalability and safety over traditional batch reactions. findaphd.com They allow for better control over reaction parameters, improved heat transfer, and are inherently safer due to smaller reactor volumes. Scaling up is achieved by extending the run time or "numbering-up" parallel reactors, avoiding the need to re-optimize the chemistry. findaphd.com
Reagent Toxicity: A major challenge in organotin chemistry is the toxicity of the reagents. thieme-connect.de Developing routes that use less toxic starting materials or that effectively contain and recycle tin-containing byproducts is a critical sustainability goal.
Applying these principles to the synthesis of this compound would involve, for example, exploring catalytic hydrostannylation of vinyl precursors in a continuous flow reactor or developing a one-pot synthesis from a phenyltin precursor and a suitable vinylating agent using safer solvents and energy-efficient conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl Trivinyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organotin compounds, providing detailed information about the chemical environment of magnetically active nuclei. For Phenyl(trivinyl)stannane, multinuclear NMR experiments involving ¹H, ¹³C, and ¹¹⁹Sn would be fundamental.
Specific experimental ¹H, ¹³C, and ¹¹⁹Sn NMR data for this compound are not available in the reviewed literature. However, expected spectral characteristics can be inferred from the known properties of its constituent functional groups and related organotin compounds.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the phenyl and vinyl protons. The phenyl protons would likely appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The three vinyl groups (-CH=CH₂) would produce a more complex pattern, typically consisting of three sets of signals for the geminal, cis, and trans protons, further complicated by coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). These vinyl proton signals would be expected in the range of 5.5-7.0 ppm. The magnitude of the tin-proton coupling constants (J(¹¹⁹Sn-¹H)) provides valuable structural information.
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenyl and vinyl groups. The phenyl carbons would resonate in the aromatic region (~125-145 ppm), with the ipso-carbon (directly attached to tin) showing a characteristic chemical shift and coupling to the tin nucleus. The vinyl carbons would show two distinct signals: one for the tin-bound carbon (Sn-CH=) and another for the terminal carbon (=CH₂), expected in the range of 130-140 ppm. One-bond tin-carbon coupling constants (¹J(¹¹⁹Sn-¹³C)) are typically large and are indicative of the s-character of the tin-carbon bond. ajchem-a.com
¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and abundance. ajchem-a.com The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents at the tin center, covering a very wide range (over 5000 ppm). chemicalbook.com For a tetracoordinate tetraorganostannane like this compound, the chemical shift is influenced by the electronic effects of the phenyl and vinyl groups. High-field shifts are often observed when an unsaturated group is attached to tin, which may suggest π-bonding involving the tin 5d-orbitals. researchgate.net The precise chemical shift for this compound remains to be experimentally determined.
Table 1: Expected NMR Data Ranges for this compound (Hypothetical) This table is based on general values for similar functional groups and is for illustrative purposes only. Specific experimental data is not available.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | Phenyl (C₆H₅) | 7.0 - 8.0 | - |
| ¹H | Vinyl (CH=CH₂) | 5.5 - 7.0 | ²J(¹¹⁹Sn-¹H) ≈ 50 Hz |
| ¹³C | Phenyl (C₆H₅) | 125 - 145 | ¹J(¹¹⁹Sn-¹³C) can be >300 Hz |
| ¹³C | Vinyl (Sn-CH=CH₂) | 130 - 140 | ¹J(¹¹⁹Sn-¹³C) can be >300 Hz |
| ¹¹⁹Sn | Sn | Highly variable | - |
The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. It is a powerful tool for determining stereochemistry and conformation.
No studies utilizing NOE for the stereochemical elucidation of this compound have been found in the literature. For a relatively small and potentially flexible molecule like this, NOE experiments could provide insights into the preferred spatial orientation of the phenyl and trivinyl groups relative to each other. For example, an NOE correlation between a proton on the phenyl ring and a proton on a vinyl group would indicate their spatial proximity, helping to define the molecule's conformational preferences in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule by probing its molecular vibrations.
Specific FT-IR and Raman spectra for this compound are not documented in the surveyed literature. A theoretical analysis would predict characteristic vibrational modes for the phenyl and vinyl substituents.
Phenyl Group Vibrations: The spectra would be expected to show characteristic bands for the phenyl ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending modes below 900 cm⁻¹, which are indicative of monosubstitution. researchgate.net
Vinyl Group Vibrations: The vinyl groups would exhibit C=C stretching bands around 1620-1640 cm⁻¹, vinylic C-H stretching just above 3000 cm⁻¹, and various C-H bending modes.
Sn-C Vibrations: The tin-carbon (Sn-C) stretching vibrations would appear in the far-infrared region, typically between 450 and 600 cm⁻¹. The positions of these bands are sensitive to the nature of the organic substituent.
Raman spectroscopy would be particularly useful for observing the symmetric Sn-C stretching modes and the C=C stretching of the vinyl groups, which are often strong Raman scatterers.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions.
A search of the scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. A crystallographic study would provide invaluable information, including:
The coordination geometry around the tin atom, which is expected to be a distorted tetrahedron.
Precise Sn-C bond lengths for both the phenyl and vinyl groups, offering insight into the nature of these bonds.
The torsion angles describing the orientation of the phenyl and vinyl substituents.
Details of the crystal packing and any significant intermolecular interactions.
For comparison, related structures like trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV) have shown a distorted octahedral geometry around the tin atom due to coordination with the phenanthroline ligand. nih.govresearchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern provides clues about the molecule's structure.
No experimental mass spectrum for this compound has been reported in the available literature. In a hypothetical mass spectrum, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of the presence of tin, which has multiple naturally occurring isotopes. Common fragmentation pathways for organotin compounds involve the sequential loss of the organic substituents. For this compound, this would likely involve the loss of vinyl (C₂H₃) and phenyl (C₆H₅) radicals, leading to fragment ions such as [Sn(C₂H₃)₃]⁺, [Sn(C₆H₅)(C₂H₃)₂]⁺, and others.
Electronic Spectroscopy (UV-Vis) for Investigations of Conjugation and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is particularly useful for studying conjugated systems.
Published UV-Vis spectroscopic data for this compound could not be located. The UV-Vis spectrum of this compound would be expected to be dominated by electronic transitions associated with the phenyl and vinyl chromophores. The phenyl group typically exhibits characteristic absorptions around 260 nm (the B-band) arising from π → π* transitions. researchgate.net The presence of vinyl groups attached to the tin atom may lead to some conjugation and could potentially shift the absorption maxima (λ_max) and influence the molar absorptivity. The interaction between the phenyl ring, the vinyl groups, and the tin atom would determine the precise electronic properties and the resulting spectrum.
Other Advanced Spectroscopic Probes (e.g., EPR for Radical Intermediates)
While direct Electron Paramagnetic Resonance (EPR) spectroscopic studies specifically targeting radical intermediates of this compound are not extensively documented in publicly available research, the principles of this technique are crucial for understanding potential reactive intermediates in organotin chemistry. EPR spectroscopy is a highly sensitive method for the detection and characterization of species with unpaired electrons, such as radicals, which can be formed during certain chemical reactions or through photolytic or thermal initiation.
In the broader context of organostannane chemistry, EPR has been instrumental in elucidating reaction mechanisms involving radical pathways. For instance, studies on related tin compounds, such as those involving triorganotin hydrides (R₃SnH), have utilized EPR to investigate the formation and structure of various radical intermediates. These investigations often involve spin trapping techniques, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily observed by EPR. The resulting EPR spectrum provides valuable information about the hyperfine coupling constants, which can help identify the atoms interacting with the unpaired electron and thus deduce the structure of the original transient radical.
Although specific EPR data for this compound radical intermediates is not available, hypothetical reaction pathways where such species could be generated and subsequently studied can be considered. For example, radical addition to the vinyl groups or homolytic cleavage of the phenyl-tin or vinyl-tin bonds under specific conditions could potentially generate radical intermediates. Were such studies to be conducted, EPR spectroscopy would be an indispensable tool for their detection and characterization.
The analysis of the EPR spectrum would yield key parameters such as the g-factor and hyperfine coupling constants to tin (¹¹⁷Sn and ¹¹⁹Sn) and proton (¹H) nuclei. This data would provide direct evidence for the presence of radical species and offer insights into their electronic and geometric structures.
Given the absence of direct experimental data for this compound, the following table is a generalized representation of the type of data that would be sought in an EPR study of an organotin radical intermediate.
| Parameter | Description | Hypothetical Value Range for an Organotin Radical |
| g-factor | A dimensionless constant that is characteristic of the radical's electronic environment. | 2.002 - 2.010 |
| a(¹¹⁷/¹¹⁹Sn) (G) | Isotropic hyperfine coupling constant to the tin nuclei. Provides information about the spin density on the tin atom. | 10 - 100 G |
| a(¹H) (G) | Isotropic hyperfine coupling constant to nearby protons (e.g., on the vinyl or phenyl groups). | 1 - 20 G |
Table 1. Hypothetical EPR Parameters for a this compound Radical Intermediate.
Further research employing advanced spectroscopic techniques like EPR is necessary to fully characterize the potential radical intermediates of this compound and to elucidate the mechanisms of its radical-mediated reactions.
Theoretical and Computational Studies of Phenyl Trivinyl Stannane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure
No dedicated studies reporting the optimized molecular geometry (bond lengths, bond angles, dihedral angles) or electronic structure (HOMO-LUMO energies, molecular orbital distributions, electrostatic potential maps) of Phenyl(trivinyl)stannane using DFT or other quantum chemical methods were identified.
Mechanistic Pathway Elucidation through Computational Modeling
Specific computational modeling of the mechanistic pathways of this compound transformations is not documented in the literature.
Transition State Analysis and Reaction Energetics of this compound Transformations
There is no available data on the transition state structures, activation energies, or reaction enthalpies for reactions involving this compound that have been determined through computational methods.
Computational Assessment of Radical and Ionic Intermediate Stabilization
The stabilization energies and electronic characteristics of potential radical or ionic intermediates derived from this compound have not been computationally assessed in published research.
Analysis of Bonding Interactions and Electronic Properties (e.g., Natural Bond Orbital, Atoms in Molecules)
A detailed analysis of the Sn-C bonds and other intramolecular interactions in this compound using methods such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory has not been reported.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
While experimental spectroscopic data for this compound may exist, there are no available computational studies that predict its spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and correlate them with experimental findings.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions
No molecular dynamics simulations have been published that explore the conformational landscape or predict the reactivity of this compound.
Applications of Phenyl Trivinyl Stannane in Complex Organic Synthesis and Advanced Materials Science
Role as Synthetic Building Blocks for Carbon-Carbon Bond Formation
The carbon-tin bond in phenyl(trivinyl)stannane is amenable to cleavage and subsequent formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of organic molecules.
Synthesis of Alkenes and Aryl-Substituted Alkenes via Cross-Coupling
This compound is an effective vinylating agent in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. openochem.orgorganic-chemistry.org In this reaction, the vinyl groups of this compound are transferred to an organic halide or triflate in the presence of a palladium catalyst. openochem.orgwiley-vch.de This methodology provides a stereospecific route to a variety of alkenes and aryl-substituted alkenes, with the configuration of the vinyl group being retained throughout the reaction. openochem.org The general scheme for the Stille coupling involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst. wiley-vch.denrochemistry.com
The versatility of the Stille coupling allows for the use of a wide range of aryl halides, enabling the synthesis of numerous phenyl-substituted alkenes. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, making it a highly valuable tool in the synthesis of complex molecules. openochem.org
Table 1: Examples of Palladium Catalysts and Ligands Used in Stille Coupling Reactions
| Palladium Source | Ligand |
| Pd(PPh₃)₄ | Triphenylphosphine |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| Pd(OAc)₂ | Triphenylphosphine or other phosphine (B1218219) ligands |
This table presents common palladium sources and ligands that can be employed in Stille cross-coupling reactions involving organostannanes like this compound. The choice of catalyst and ligand can influence reaction efficiency and scope. wiley-vch.de
Construction of Polycyclic Aromatic Systems and Conjugated Polymers
The reactivity of this compound extends to the synthesis of more complex, extended π-systems, such as polycyclic aromatic hydrocarbons (PAHs) and conjugated polymers. nih.govnih.govresearchgate.net PAHs, which are molecules composed of multiple fused aromatic rings, are of significant interest due to their unique electronic and photophysical properties. mdpi.comresearchgate.net While direct application of this compound for complex PAH synthesis through intramolecular cyclization is less common, its role in forming key precursors through cross-coupling reactions is significant. For instance, vinylated aromatic compounds synthesized using this compound can undergo subsequent cyclization reactions to form polycyclic systems.
Furthermore, the principles of Stille coupling can be extended to polymerization reactions. Stille polycondensation, which involves the reaction of a bistannane with a dihalide, is a powerful method for the synthesis of conjugated polymers. wiley-vch.de this compound, with its multiple vinyl groups, can potentially act as a cross-linking agent or a monomer in the synthesis of complex polymer architectures. The resulting conjugated polymers are materials with interesting electronic and optical properties, finding applications in organic electronics. wiley-vch.de
Precursors for Highly Reactive Organometallic Intermediates (e.g., Vinyl Anions, Stannyl (B1234572) Anions)
Beyond its direct use in cross-coupling reactions, this compound can serve as a precursor to generate highly reactive organometallic intermediates, such as vinyl anions and stannyl anions. These intermediates are powerful nucleophiles that can participate in a variety of bond-forming reactions.
The generation of vinyllithium (B1195746) reagents, a type of vinyl anion, can be achieved through tin-lithium exchange from vinylstannanes. This transmetalation reaction typically involves treating the vinylstannane with an organolithium reagent, such as n-butyllithium. The resulting vinyllithium is a potent nucleophile that can react with a wide range of electrophiles.
Similarly, organostannanes can be precursors for the generation of stannyl anions (stannylides). nih.gov For instance, treatment of silylstannanes with potassium tert-butoxide has been shown to generate stannylpotassium reagents, which are highly reactive stannyl anions. nih.gov These stannyl anions can then react with various electrophiles, such as aryl halides, to form new organostannanes. nih.gov While the direct generation from this compound is not explicitly detailed, the underlying chemistry of organostannanes suggests its potential in this capacity.
Integration into Advanced Materials and Conjugated Systems
The unique structural features of this compound make it an attractive component for the design and synthesis of advanced materials with tailored properties. Its ability to introduce vinyl groups and act as a linking unit is particularly valuable in the construction of complex conjugated systems.
Design and Synthesis of Star-Shaped Conjugated Architectures Incorporating Vinylstannane Moieties
Star-shaped molecules are a class of dendritic or branched compounds that exhibit unique photophysical and electronic properties compared to their linear analogues. rsc.orgnih.govresearchgate.netrsc.org The synthesis of these architectures often involves a convergent approach, where pre-synthesized arms are attached to a central core. rsc.org Organotin compounds, including those with vinyl moieties, have been utilized in the synthesis of such complex structures. For example, spirocyclic tin initiators have been used for the controlled synthesis of star-shaped polymers. nih.gov
While direct examples employing this compound as a core for star-shaped molecules were not found, its structure is highly suggestive of such applications. The three vinyl groups could serve as points for the attachment of conjugated arms through reactions like Stille coupling, leading to the formation of well-defined, three-dimensional conjugated materials.
Synthesis of Phenyl-Substituted Polythiophenes and Related Polymer Architectures
Polythiophenes are an important class of conjugated polymers with applications in organic electronics, such as organic field-effect transistors and solar cells. nih.govnih.govrsc.org The properties of polythiophenes can be tuned by introducing substituents onto the thiophene (B33073) ring. Stille coupling is a widely used method for the synthesis of polythiophenes, including those with phenyl substituents. nih.govrsc.orgresearchgate.net
In a typical Stille polycondensation for polythiophene synthesis, a distannylated thiophene monomer is reacted with a dihaloaromatic comonomer in the presence of a palladium catalyst. nih.gov While this compound itself is not a thiophene derivative, its vinyl groups can be coupled with halogenated thiophenes to introduce vinylphenyl moieties into the polymer backbone or as side chains. This would allow for the creation of complex, cross-linked, or branched polythiophene architectures with potentially enhanced electronic and morphological properties. The use of organotin reagents is a well-established method for the synthesis of regioregular polythiophenes, which exhibit improved electronic properties due to their ordered structure. nih.govnih.govrsc.org
Involvement in Catalytic Processes (as reagents or activators)
Extensive research into the applications of this compound has not yielded specific evidence of its direct use as a primary catalyst or activator in the broad spectrum of catalytic processes. While organotin compounds, as a class, are recognized for their catalytic activities, particularly their function as Lewis acids, the specific roles of this compound in this regard are not well-documented in readily available scientific literature. The catalytic applications of organotin compounds often depend on the nature of the organic and anionic groups attached to the tin atom.
Application in Esterification and Transesterification Reactions
There is a notable lack of specific research data on the application of this compound as a catalyst or reagent in esterification and transesterification reactions. Generally, organotin compounds like dibutyltin (B87310) oxide and various tin carboxylates are employed as catalysts in these reactions due to their Lewis acidic nature, which activates the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by an alcohol.
The catalytic cycle for organotin-catalyzed esterification typically involves the coordination of the tin compound to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This is followed by the attack of the alcohol to form a tetrahedral intermediate. The subsequent elimination of water, often aided by the catalyst, yields the ester product. A similar mechanism is proposed for transesterification, where an existing ester is transformed into a new one by reaction with a different alcohol.
However, no specific studies detailing the efficiency, reaction kinetics, or substrate scope for this compound in these particular transformations have been found.
Role in Polymerization Systems
The role of this compound in polymerization systems is not extensively documented in scientific literature. Organotin compounds can be involved in various types of polymerization, including the stabilization of polymers like PVC and as catalysts in the formation of polyurethanes. In the context of vinyl polymerization, organotin compounds are not typically used as primary initiators.
Emerging Research Directions and Future Challenges for Phenyl Trivinyl Stannane Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of organotin compounds, including phenyl(trivinyl)stannane, often involves the use of stoichiometric organometallic reagents and volatile organic solvents, raising environmental and safety concerns. Consequently, a significant research thrust is the development of more sustainable and environmentally benign synthetic methodologies. These efforts are guided by the principles of green chemistry, which prioritize atom economy, the use of renewable resources, and the reduction of hazardous waste. acs.orgmasterorganicchemistry.com
Current research focuses on several key areas to improve the sustainability of this compound synthesis:
Atom-Economic Reactions: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthesis. wikipedia.orgresearchgate.net Reactions with high atom economy minimize the generation of byproducts. researchgate.net For the synthesis of vinylstannanes, hydrostannylation of alkynes is an atom-economic approach that is being explored with various catalytic systems to enhance its efficiency and selectivity.
Solvent-Free and Alternative Solvent Systems: The use of large volumes of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Research into solvent-free reaction conditions, such as those achieved through ball milling, is a promising avenue for reducing solvent waste. researchgate.netlupinepublishers.com Additionally, the use of greener solvents, such as water or supercritical CO2, is being investigated for organometallic reactions. masterorganicchemistry.com
Catalytic Approaches: The development of catalytic methods to replace stoichiometric reagents is a cornerstone of sustainable chemistry. Catalytic processes reduce waste and often allow for milder reaction conditions. For the synthesis of vinylstannanes, catalytic hydrostannylation using transition metal complexes is a well-established method, and ongoing research seeks to develop more active, selective, and recyclable catalysts. organic-chemistry.org
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Atom Economy | Utilizing addition reactions like hydrostannylation. | Minimizes waste by incorporating all reactant atoms into the final product. |
| Use of Safer Solvents | Exploring solvent-free conditions (mechanochemistry) or benign solvents (water, ionic liquids). | Reduces environmental pollution and health hazards associated with volatile organic compounds. |
| Catalysis | Developing highly efficient and recyclable catalysts for synthetic transformations. | Lowers energy consumption, increases reaction rates, and reduces the need for stoichiometric reagents. |
| Renewable Feedstocks | Investigating the use of bio-derived starting materials. | Decreases reliance on fossil fuels and promotes a circular economy. |
Exploration of Novel Catalytic Systems for Vinylstannane Transformations
The utility of this compound is intrinsically linked to the efficiency and selectivity of its subsequent transformations, most notably in cross-coupling reactions like the Stille reaction. wikipedia.orgossila.com The development of novel catalytic systems is therefore a critical area of research to expand the synthetic scope and improve the practicality of these reactions.
Palladium-based catalysts have historically dominated the field of Stille cross-coupling. ossila.comrsc.org However, the high cost and potential toxicity of palladium have spurred the search for alternative catalytic systems based on more earth-abundant and less toxic metals. Recent advancements have shown promise in the use of copper and other transition metals as catalysts for transformations involving organostannanes.
Key research directions in this area include:
Earth-Abundant Metal Catalysis: The exploration of catalysts based on metals such as copper, nickel, and iron is a major focus. gelest.com These metals offer a more sustainable and cost-effective alternative to precious metals like palladium.
Ligand Design: The performance of a metal catalyst is heavily influenced by the surrounding ligands. The design and synthesis of novel ligands that can enhance the activity, selectivity, and stability of the catalyst are crucial. This includes the development of ligands that can promote challenging cross-coupling reactions or enable reactions to proceed under milder conditions.
Photoredox Catalysis: The use of light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool in organic synthesis. libretexts.org The development of photoredox catalytic systems for the transformation of vinylstannanes could open up new reaction pathways and provide access to previously inaccessible molecules. researchgate.net
| Catalyst Type | Metal Center | Key Advantages | Representative Transformations |
| Traditional Catalysts | Palladium | High efficiency and broad functional group tolerance. | Stille cross-coupling reactions. |
| Emerging Catalysts | Copper, Nickel, Iron | Lower cost, greater abundance, and reduced toxicity. | Cross-coupling and other C-C bond-forming reactions. |
| Photoredox Catalysts | Ruthenium, Iridium | Mild reaction conditions, unique reactivity pathways. | Radical-mediated transformations. |
Unveiling New Reactivity Modes and Stereoselective Pathways for this compound
Beyond its well-established role in Stille cross-coupling reactions, researchers are actively exploring new reactivity modes for this compound. Unveiling novel reaction pathways will significantly broaden its synthetic utility and enable the construction of more complex molecular architectures. A key aspect of this exploration is the development of stereoselective methods, which allow for the precise control of the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.com
Current research is focused on several promising areas:
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.orgwikipedia.orglibretexts.orgnih.gov The vinyl groups of this compound are potential dienes or dienophiles in cycloaddition reactions, offering a direct route to functionalized cyclic and heterocyclic systems. The development of catalytic and stereoselective cycloaddition reactions involving vinylstannanes is an active area of investigation.
Asymmetric Transformations: The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry and materials science. uwindsor.ca The development of asymmetric catalytic transformations of this compound, where a chiral catalyst directs the formation of one enantiomer over the other, is a significant challenge and a major research goal.
Radical Reactions: The participation of organostannanes in radical reactions is well-documented. Further exploration of radical-mediated transformations of this compound could lead to the discovery of new and efficient methods for carbon-carbon and carbon-heteroatom bond formation.
Advanced Functional Material Integration and Performance Optimization
The unique electronic and structural properties of organotin compounds make them attractive candidates for the development of advanced functional materials. ossila.com this compound, with its combination of a phenyl group and three reactive vinyl groups, offers a versatile platform for the synthesis of novel polymers and hybrid materials with tailored properties.
Research in this area is directed towards:
Polymer Synthesis: The vinyl groups of this compound can undergo polymerization to form novel organometallic polymers. These polymers may exhibit interesting properties, such as high refractive indices, thermal stability, and unique electronic characteristics, making them suitable for applications in optics, electronics, and coatings.
Hybrid Materials: this compound can be incorporated into inorganic or organic matrices to create hybrid materials with enhanced properties. For example, its integration into silica (B1680970) or other oxide networks could lead to materials with improved mechanical strength, thermal stability, or catalytic activity.
Surface Modification: The reactivity of the vinyl groups allows for the covalent attachment of this compound to surfaces, enabling the modification of their properties. This could be utilized to create surfaces with tailored wettability, adhesion, or biocompatibility.
| Material Class | Potential Application | Key Properties Conferred by this compound |
| Organometallic Polymers | Optical lenses, dielectric materials, specialty coatings. | High refractive index, thermal stability, processability. |
| Hybrid Materials | Catalysts, sensors, high-performance composites. | Enhanced mechanical properties, tailored surface chemistry. |
| Functionalized Surfaces | Anti-fouling coatings, biocompatible implants, microelectronic devices. | Modified surface energy, specific chemical reactivity. |
Predictive Design of this compound Derivatives through Integrated Computational and Experimental Approaches
The integration of computational chemistry with experimental studies offers a powerful paradigm for the rational design of new molecules and materials with desired properties. nih.gov In the context of this compound chemistry, computational methods can provide valuable insights into reaction mechanisms, predict the properties of novel derivatives, and guide the design of more efficient catalysts and functional materials.
Key areas where this integrated approach is being applied include:
Mechanistic Studies: Computational methods, such as Density Functional Theory (DFT), can be used to elucidate the detailed mechanisms of reactions involving this compound. nih.govmdpi.comresearchgate.netnih.gov This understanding can help in optimizing reaction conditions and designing more effective catalysts.
Property Prediction: Computational models can be used to predict the electronic, optical, and mechanical properties of new this compound derivatives before they are synthesized in the laboratory. This predictive capability can significantly accelerate the discovery of new materials with targeted functionalities.
Catalyst Design: Computational screening can be employed to identify promising new catalyst structures for the transformation of this compound. By modeling the interaction between the catalyst and the substrate, it is possible to predict which catalysts will exhibit the highest activity and selectivity.
The synergy between computational prediction and experimental validation is expected to play an increasingly important role in advancing the chemistry of this compound and unlocking its full potential in a wide range of applications.
Q & A
Q. Advanced: How can air sensitivity and vinyl group reactivity be managed during synthesis?
Advanced researchers should use Schlenk-line techniques for handling air-sensitive reagents. Vinyl groups are prone to polymerization; adding radical inhibitors (e.g., hydroquinone) or working under strict oxygen-free conditions minimizes degradation . Kinetic studies via <sup>119</sup>Sn NMR can track intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : Identify vinyl protons (δ 5–6 ppm) and phenyl resonances (δ 7–8 ppm). Coupling constants (J = 10–16 Hz) confirm vinyl geometry .
- FTIR : Sn-C stretching vibrations (~450–550 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₉H₁₄Sn requires m/z ≈ 241) .
Q. Advanced: How can overlapping spectral signals in crowded regions (e.g., 600–850 cm⁻¹) be resolved?
High-resolution FTIR (e.g., Bruker 120 HR interferometer) with resolutions ≤0.001 cm⁻¹ enables precise assignment of Sn-C bending modes. Multivariate analysis (PCA or PLS) deconvolutes overlapping bands .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
Physical Properties (Estimated from Analogous Compounds):
| Property | Value/Behavior | Reference |
|---|---|---|
| Solubility | Poor in water; soluble in THF, DCM | |
| Melting Point | Likely <0°C (analogous to trimethyl(phenyl)stannane) | |
| Stability | Air-sensitive; degrades under UV light |
Storage Recommendations : Store in amber vials under argon at −20°C.
Q. Advanced: How do substituents (phenyl vs. vinyl) influence thermal stability?
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds. Vinyl groups lower thermal stability compared to phenyl analogs due to π-bond reactivity. Differential scanning calorimetry (DSC) quantifies exothermic decomposition events .
Basic: What analytical methods are suitable for detecting impurities in this compound?
Methodological Answer:
Q. Advanced: How can impurity profiles guide mechanistic insights into degradation pathways?
Advanced impurity analysis involves isotopic labeling (e.g., <sup>119</sup>Sn-labeled compounds) to track Sn redistribution during decomposition. Coupling LC-MS with tandem MS/MS identifies degradation products (e.g., stannoxanes) .
Basic: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model:
Q. Advanced: What experimental-computational discrepancies arise in predicting vinyl group transfer efficiency?
Kinetic isotope effects (KIE) studies reveal deviations from DFT predictions due to solvent dynamics. Hybrid QM/MM simulations improve accuracy by modeling solvation shells .
Basic: How can researchers ensure reproducibility in kinetic studies of this compound reactions?
Methodological Answer:
Q. Advanced: How do substrate impurities (<0.1%) affect kinetic data interpretation?
Advanced researchers use spike-recovery experiments to quantify impurity impacts. For example, adding 0.05% triphenyltin chloride to reaction mixtures and monitoring rate changes via stopped-flow spectroscopy .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
